Tigecycline hydrochloride, with the chemical name [(4S,4aS,5aR,12aR)-9-[2-(tert-butylamino)acetamido]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide] hydrochloride, has the molecular formula C₂₉H₄₀ClN₅O₈ and a molecular weight of 586.11 g/mol [2] [4]. Its structure features a tetracyclic naphthacene core characteristic of tetracyclines, with seven chiral centers (C-4, C-4a, C-5a, C-6, C-12a, C-12, and the glycine moiety) that confer strict stereochemical requirements for activity. The critical modification is the N-alkylglycylamido group at the C-9 position of minocycline’s D-ring, which adopts a specific orientation due to the R-configuration at the tertiary carbon of the t-butylamino group. This side chain enhances ribosomal binding affinity and circumvents tetracycline-specific resistance mechanisms [4] [8]. The hydrochloride salt form improves aqueous solubility (≥10 mg/mL in water) and crystallinity, facilitating pharmaceutical formulation [6].
Table 1: Key Structural Features of Tigecycline Hydrochloride
| Feature | Description |
|---|---|
| Molecular Formula | C₂₉H₄₀ClN₅O₈ |
| Core Scaffold | Modified naphthacene (tetracycline derivative) |
| Chiral Centers | 7 stereocenters (4S,4aS,5aR,6S,12aR) |
| Key Functional Group | 9-tert-Butylglycylamido side chain |
| Salt Form | Hydrochloride |
Tigecycline hydrochloride is synthesized semisynthetically from minocycline hydrochloride through a sequence involving nitration, reduction, and acylation, with significant optimization to minimize impurities and epimerization [1] [3] [7]. The industrially optimized pathway comprises:
Critical optimizations include:
Table 2: Comparison of Synthetic Pathways
| Step | Traditional Method | Optimized Method | Advantage |
|---|---|---|---|
| Nitration | HNO₃ in CH₂Cl₂ at −10°C | 10% HNO₃ in H₂SO₄ at 0–5°C | Safer, higher regioselectivity |
| Reduction | Pd/C in CH₂Cl₂/MeOH | Na₂S₂O₄ in H₂O | Aqueous, eliminates metal catalysts |
| Purification | Silica gel chromatography | Isopropyl acetate recrystallization | Scalable, 99.87% purity |
The glycylcycline class was engineered to overcome two primary tetracycline resistance mechanisms: efflux pumps (e.g., TetA-E, TetK) and ribosomal protection proteins (e.g., TetM, TetO) [4] [8]. Key modifications in tigecycline include:
Tigecycline hydrochloride exhibits pH-dependent stability, with degradation pathways including epimerization, hydrolysis, and oxidation [5] [6] [7]:
Table 3: Stability Profile Summary
| Condition | Degradation Pathway | Half-Life (t₁/₂) | Key Degradants |
|---|---|---|---|
| pH 2.0 (25°C) | C-4 Epimerization | 8 hours | 4-Epimer (≥5%) |
| pH 9.0 (25°C) | Ring-opening | 2 hours | Anhydrotigecycline |
| 0.1% H₂O₂ (25°C) | Oxidation | 1 hour | Quinone derivatives |
| Saline, 32°C (24 h) | Hydrolysis | >7 days | <5% degradation |
Quality control of tigecycline hydrochloride employs stability-indicating assays to resolve degradants and process impurities [6]:
Table 4: Summary of Analytical Methods
| Method | Conditions | Performance | Application |
|---|---|---|---|
| RP-HPLC-UV | C18 column; MeOH:TEAB (75:25); 231 nm | LOD 0.047 µg/mL, LOQ 0.071 µg/mL | Bulk/parenteral purity (99.8%) |
| HPTLC | RP-18 F254S; MeOH:ACN:H₂O (3:3:4); 245 nm | Rf 0.7; LOD 0.7 ng/band | Impurity profiling |
| 1H-NMR | 400 MHz, DMSO-d₆ | δ 1.28 (t-butyl), 2.31 (N-CH₃) | Stereochemical confirmation |
| UHPLC-PDA | XTerra MS C18; phosphate buffer:ACN (78:22) | RT 5.02 min; linearity 50–150 µg/mL | Stability studies |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1